3,5-Dimethoxypyridazine
CAS No.: 2096-20-0
Cat. No.: VC21301428
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096-20-0 |
|---|---|
| Molecular Formula | C6H8N2O2 |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | 3,5-dimethoxypyridazine |
| Standard InChI | InChI=1S/C6H8N2O2/c1-9-5-3-6(10-2)8-7-4-5/h3-4H,1-2H3 |
| Standard InChI Key | JTMOTKXYVAQITD-UHFFFAOYSA-N |
| SMILES | COC1=CC(=NN=C1)OC |
| Canonical SMILES | COC1=CC(=NN=C1)OC |
Introduction
Structural Distinction Between Pyridazines and Pyridines
Basic Structural Comparison
The fundamental difference between the compound requested (3,5-dimethoxypyridazine) and those found in the search results can be illustrated through their basic structures:
| Feature | Pyridazine | Pyridine |
|---|---|---|
| Number of nitrogen atoms | Two (adjacent) | One |
| Position of nitrogen atoms | Positions 1 and 2 | Position 1 |
| Electron distribution | More electron-deficient | Less electron-deficient |
| Ring stability | Generally less stable than pyridine | More stable |
| Basicity | Typically less basic than pyridine | More basic |
It is important to emphasize that 3,5-dimethoxypyridazine would have methoxy (-OCH₃) groups at positions 3 and 5 of the pyridazine ring, whereas the compounds found in the search results are primarily pyridine derivatives with different substitution patterns.
Unlike the requested 3,5-dimethoxypyridazine, 3,5-dimethylpyridine has methyl (-CH₃) rather than methoxy (-OCH₃) substituents, and these are attached to a pyridine rather than a pyridazine ring.
Synthesis Methods
One search result describes a specific method for synthesizing 15N-labeled 3,5-dimethylpyridine:
"In a three‐necked flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer, 150 ml of deionized water were poured, followed by 4.4 ml of concentrated H₂SO₄, 15 g (39.7 mmol) of methylene blue, and 2 g (36.7 mmol) of 15NH₄Cl."
This synthesis represents a two-step process starting from methacrolein, propenyl ether, and 15N-labelled NH₄Cl as the nitrogen source. This synthetic approach might provide insights for those interested in synthesizing related heterocyclic compounds, though it would need significant modification for creating pyridazine derivatives.
2,6-Dimethoxy-3,5-pyridinediamine HCl
Another compound documented in the search results is 2,6-dimethoxy-3,5-pyridinediamine HCl, which shares some structural similarities with the requested compound in that it contains methoxy groups, but on a pyridine ring rather than a pyridazine ring.
Toxicological Properties
The search results contain substantial toxicological data for this compound:
These toxicological findings highlight the importance of comprehensive safety testing for heterocyclic compounds containing methoxy substituents, which might be relevant for understanding potential hazards associated with related compounds like 3,5-dimethoxypyridazine.
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